Europium(III) sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

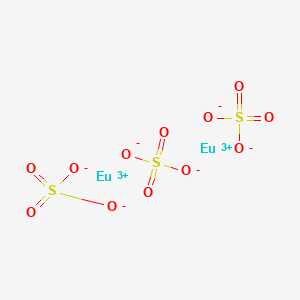

Europium(III) sulfate is a chemical compound composed of europium, sulfur, and oxygen, with the chemical formula Eu₂(SO₄)₃. Europium is a rare-earth element belonging to the lanthanide series, and it is known for its unique luminescent properties. This compound is typically found in a trivalent oxidation state, where europium is bound to sulfate ions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Europium(III) sulfate can be synthesized through several methods. One common method involves the reaction of europium(III) oxide with dilute sulfuric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Eu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] The resulting this compound can be crystallized from the solution and further dehydrated to obtain the anhydrous form .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving europium metal or europium(III) oxide in sulfuric acid. The solution is then subjected to crystallization processes to obtain the desired product. The industrial production methods are designed to ensure high purity and yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Europium(III) sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form europium(IV) compounds under specific conditions.

Reduction: It can be reduced to europium(II) sulfate using reducing agents such as zinc amalgam.

Substitution: this compound can participate in substitution reactions where sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Zinc amalgam or other reducing agents in an acidic medium.

Substitution: Reactions with other anions like chloride or nitrate in aqueous solutions.

Major Products Formed:

Oxidation: Europium(IV) compounds.

Reduction: Europium(II) sulfate.

Substitution: Europium compounds with different anions, such as europium chloride or europium nitrate.

Aplicaciones Científicas De Investigación

Europium(III) sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other europium compounds and as a catalyst in various chemical reactions.

Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.

Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of phosphors for color television screens, fluorescent lamps, and other display devices

Mecanismo De Acción

The mechanism by which europium(III) sulfate exerts its effects is primarily related to its luminescent properties. When europium(III) ions are excited by ultraviolet light, they emit visible light through a process known as fluorescence. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved include the excitation of europium(III) ions to higher energy levels and their subsequent relaxation, emitting light in the process .

Comparación Con Compuestos Similares

- Europium(III) chloride (EuCl₃)

- Europium(III) nitrate (Eu(NO₃)₃)

- Europium(III) acetate (Eu(CH₃COO)₃)

Comparison: Europium(III) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to other europium compounds. For example, europium(III) chloride and europium(III) nitrate are more soluble in water, while europium(III) acetate is often used in organic synthesis. The choice of compound depends on the specific application and desired properties .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity Europium(III) sulfate hydrates?

this compound hydrates are typically synthesized via controlled precipitation from europium oxide (Eu₂O₃) or europium chloride (EuCl₃) precursors. For example:

- Dissolve Eu₂O₃ in sulfuric acid under reflux conditions, followed by evaporation and recrystallization to obtain hydrated Eu₂(SO₄)₃·xH₂O .

- Use inductively coupled plasma mass spectrometry (ICP-MS) to verify purity (≥99.99%) and quantify trace impurities .

Key parameters include pH control (3–4), temperature (80–100°C), and stoichiometric ratios to avoid co-precipitation of impurities .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

this compound exhibits pH-dependent solubility and speciation:

- Below pH 6, Eu³⁺ remains soluble as [Eu(H₂O)₉]³⁺.

- At pH 6–10, hydrolysis forms insoluble Eu(OH)SO₄ or Eu(OH)₃, reducing solubility .

- Above pH 10, sulfate complexes (e.g., Eu(SO₄)₃³⁻) dominate in high-ionic-strength solutions .

Use laser particle analyzers (e.g., Photocor Compact-Z) to monitor particle size distribution and ζ-potential during precipitation .

Advanced Research Questions

Q. How can electroflotation be optimized for extracting this compound from complex matrices?

Electroflotation efficiency depends on:

- Background electrolytes : Sulfate systems achieve 98–99% extraction at pH 8–10 with anionic/cationic surfactants (e.g., Oxy A1218 or Septa XEV70) .

- Current density : Optimal Jv = 0.4 A/L for 10 minutes .

- Surfactant type : Non-ionic surfactants (e.g., PEO-1500) enhance particle hydrophobicity in chloride systems .

Validate extraction efficiency via ICP-MS and correlate with particle size data (Table 3 in ).

Q. What spectroscopic techniques resolve structural details of this compound in biological or material systems?

- Luminescence spectroscopy : Monitor the ⁵D₀ → ⁷F₄ transition at 690 nm to assess symmetry of Eu³⁺ binding sites (e.g., in glycocalyx or sulfate matrices) .

- X-ray absorption spectroscopy (XAS) : Determine coordination numbers and bond distances in hydrated or immobilized Eu₂(SO₄)₃ .

- TEM with EDS : Map europium distribution in hybrid materials (e.g., silica nanoparticles) .

Q. How do competing ions (e.g., Cl⁻, NO₃⁻) affect the adsorption and mobility of this compound in environmental systems?

- Competitive adsorption : In sulfate-rich systems, Eu³⁺ forms strong inner-sphere complexes with mineral surfaces (Kd = 10³–10⁴ L/kg), whereas chloride or nitrate backgrounds reduce adsorption due to outer-sphere interactions .

- Ionic strength : High NaCl concentrations (>1 M) increase Eu³⁺ mobility by disrupting electrostatic binding .

Model these interactions using PHREEQC software with the llnl.dat database .

Q. Data Analysis and Contradictions

Q. How to resolve discrepancies in reported optimal pH ranges for this compound extraction?

Contradictions arise from differing experimental conditions:

- Nitrate vs. sulfate systems : Nitrate backgrounds require pH 10–11 for maximal extraction, while sulfate systems peak at pH 8 and 10 .

- Surfactant effects : Anionic surfactants shift optimal pH by altering particle surface charge .

Standardize protocols using a unified electrolyte concentration (e.g., 1 g/L background) and validate with ζ-potential measurements .

Q. What are the limitations of using this compound as a luminescent probe in cellular studies?

- Background interference : Autofluorescence from biological media can obscure Eu³⁺ signals. Use time-resolved luminescence to mitigate this .

- Binding specificity : Eu³⁺ may non-specifically bind to anionic glycocalyx components (e.g., heparan sulfate), requiring competitive assays with EDTA or citrate .

Q. Methodological Best Practices

Q. How to design experiments for analyzing europium speciation in multi-electrolyte systems?

- Step 1 : Construct Eh-pH diagrams (e.g., using Geochemist’s Workbench) to predict dominant species .

- Step 2 : Validate with spectroscopic techniques (e.g., EXAFS for sulfate coordination) .

- Step 3 : Compare experimental data with thermodynamic models (e.g., NEA-TDB) to identify unaccounted complexes .

Q. What quality control measures ensure reproducibility in high-purity this compound synthesis?

Propiedades

Número CAS |

13537-15-0 |

|---|---|

Fórmula molecular |

EuH2O4S |

Peso molecular |

250.05 g/mol |

Nombre IUPAC |

europium;sulfuric acid |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

WLYAEQLCCOGBPV-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] |

SMILES canónico |

OS(=O)(=O)O.[Eu] |

Key on ui other cas no. |

13537-15-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.